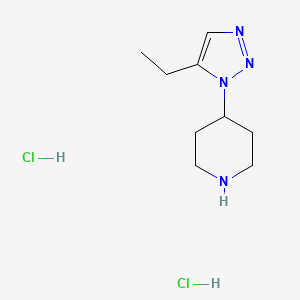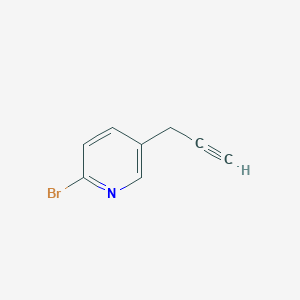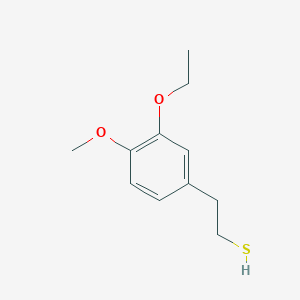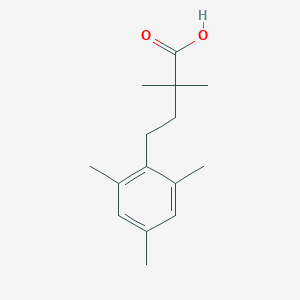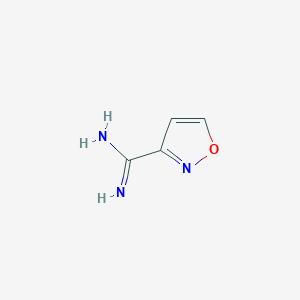
1,2-Oxazole-3-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Oxazole-3-carboximidamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the broader class of oxazoles, which are known for their diverse biological activities and significant roles in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
1,2-Oxazole-3-carboximidamide can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction typically occurs at room temperature and is stereospecific, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow chemistry techniques, where reagents are continuously pumped through a reactor, can enhance the efficiency and safety of the process . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1,2-Oxazole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium-catalyzed reactions are often employed for arylation and alkenylation of oxazoles.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different biological and chemical properties depending on the nature of the substituents .
科学研究应用
1,2-Oxazole-3-carboximidamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,2-oxazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, influencing their activity and leading to various biological effects . The exact pathways involved depend on the specific derivative and its intended application.
相似化合物的比较
1,2-Oxazole-3-carboximidamide can be compared with other similar compounds, such as:
1,2,4-Oxadiazoles: These compounds have a similar ring structure but differ in the position of nitrogen atoms.
1,3-Oxazoles: These compounds have the nitrogen and oxygen atoms in different positions within the ring.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity .
属性
分子式 |
C4H5N3O |
|---|---|
分子量 |
111.10 g/mol |
IUPAC 名称 |
1,2-oxazole-3-carboximidamide |
InChI |
InChI=1S/C4H5N3O/c5-4(6)3-1-2-8-7-3/h1-2H,(H3,5,6) |
InChI 键 |
VTYNJTABFCXTBH-UHFFFAOYSA-N |
规范 SMILES |
C1=CON=C1C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


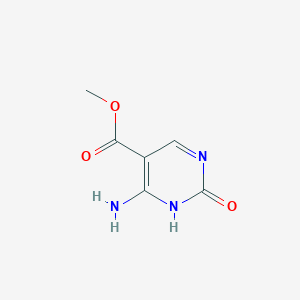
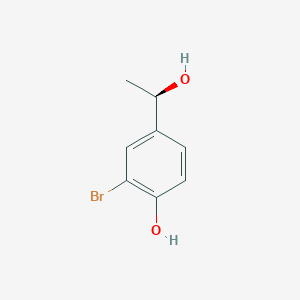
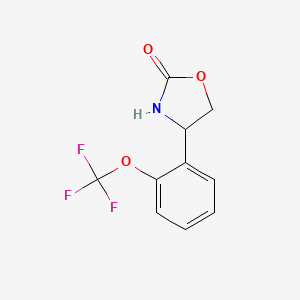
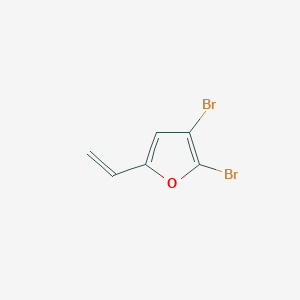
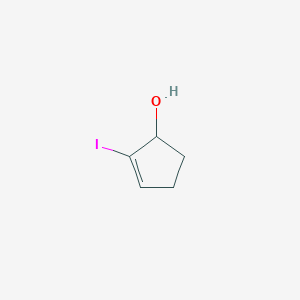
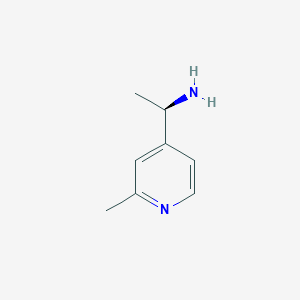
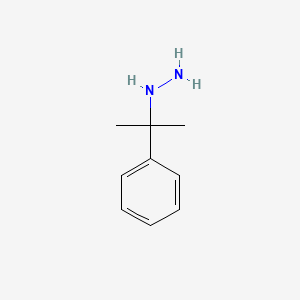
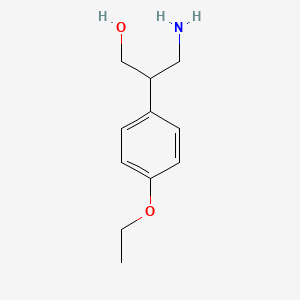

![2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/structure/B13607332.png)
